

# Cross-study comparison of Luseogliflozin safety profiles in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Luseogliflozin Safety Profile: A Cross-Study Comparison in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **Luseogliflozin**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, based on data from key clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety and tolerability of this compound.

### **Mechanism of Action of SGLT2 Inhibitors**

Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] SGLT2 inhibitors, such as **Luseogliflozin**, selectively block this transporter, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] This mechanism of action is independent of insulin secretion or action.[1]





Click to download full resolution via product page

Caption: Mechanism of action of Luseogliflozin as an SGLT2 inhibitor.

### Safety Profile of Luseogliflozin in Monotherapy

Clinical trials have evaluated the safety of **Luseogliflozin** as a monotherapy in patients with type 2 diabetes. The following table summarizes the incidence of adverse events (AEs) from a key Phase 3 study in a Japanese population.



| Adverse Event Category                                                                                                           | Luseogliflozin 2.5 mg<br>(n=79) | Placebo (n=79) |
|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------|----------------|
| Any Adverse Event                                                                                                                | 59.5%                           | 57.0%          |
| Severe Adverse Events                                                                                                            | 0%                              | 0%             |
| Adverse Events Leading to Discontinuation                                                                                        | 0%                              | 0%             |
| Hypoglycemia                                                                                                                     | 1.3%                            | 0%             |
| Urinary Tract Infection                                                                                                          | 1.3%                            | 0%             |
| Genital Infection                                                                                                                | 0%                              | 0%             |
| Pollakiuria (Frequent Urination)                                                                                                 | Not Reported                    | Not Reported   |
| Data from a 24-week, randomized, double-blind, placebo-controlled Phase 3 study in Japanese patients with type 2 diabetes.[2][3] |                                 |                |

In this study, **Luseogliflozin** was well-tolerated, with a similar incidence of adverse events compared to placebo.[2] Most AEs were reported as mild in severity.[2]

## Safety Profile of Luseogliflozin in Combination Therapy

**Luseogliflozin** has also been studied as an add-on therapy to other oral antidiabetic drugs (OADs). The table below presents the incidence of adverse drug reactions (ADRs) from a 52-week study in Japanese patients.



| Add-on Therapy                                   | Incidence of ADRs (%) |  |  |  |
|--------------------------------------------------|-----------------------|--|--|--|
| Sulfonylurea                                     | 25.4%                 |  |  |  |
| Biguanide                                        | 12.4%                 |  |  |  |
| DPP-4 Inhibitor                                  | 13.9%                 |  |  |  |
| Thiazolidinedione                                | 16.7%                 |  |  |  |
| Glinide                                          | 18.2%                 |  |  |  |
| α-Glucosidase Inhibitor                          | 20.0%                 |  |  |  |
| Data from a 52-week, open-label study of         |                       |  |  |  |
| Luseogliflozin 2.5 mg (with possible increase to |                       |  |  |  |
| 5 mg) as add-on therapy.[4]                      |                       |  |  |  |

Common adverse events (incidence ≥5% in any group) included nasopharyngitis, constipation, and increased urine ketones.[4] When added to a sulfonylurea, the incidence of hypoglycemia was 8.7% for **Luseogliflozin** compared to 4.2% for placebo in a 24-week double-blind period, with no major hypoglycemic events reported.[4]

### **Comparative Safety with Other SGLT2 Inhibitors**

A network meta-analysis of randomized controlled trials provided insights into the comparative safety of nine SGLT2 inhibitors.



| Adverse Event                                                               | Luseogliflozin<br>vs. Placebo<br>(Odds Ratio) | Ipragliflozin<br>vs. Placebo<br>(Odds Ratio) | Dapagliflozin<br>vs. Placebo<br>(Odds Ratio) | Empagliflozin<br>vs. Placebo<br>(Odds Ratio) |
|-----------------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|
| Reproductive<br>Tract Infections                                            | Not Significantly<br>Increased                | Not Significantly<br>Increased               | Increased Risk                               | Increased Risk                               |
| Pollakiuria                                                                 | Not Reported                                  | Not Reported                                 | Increased Risk                               | Increased Risk                               |
| Urinary Tract<br>Infections                                                 | Not Significantly<br>Increased                | Not Significantly<br>Increased               | Increased Risk                               | Not Significantly<br>Increased               |
| Hypovolemia                                                                 | No Significant<br>Difference                  | No Significant<br>Difference                 | No Significant<br>Difference                 | No Significant<br>Difference                 |
| Renal<br>Impairment/Failu<br>re                                             | No Significant<br>Difference                  | No Significant<br>Difference                 | No Significant<br>Difference                 | No Significant<br>Difference                 |
| Fracture                                                                    | No Significant Difference                     | No Significant Difference                    | No Significant Difference                    | No Significant Difference                    |
| Diabetic<br>Ketoacidosis                                                    | No Significant Difference                     | No Significant<br>Difference                 | No Significant Difference                    | No Significant Difference                    |
| Amputation                                                                  | No Significant<br>Difference                  | No Significant Difference                    | No Significant Difference                    | No Significant<br>Difference                 |
| Severe<br>Hypoglycemia                                                      | No Significant Difference                     | No Significant Difference                    | No Significant Difference                    | No Significant Difference                    |
| Data from a network meta- analysis of 113 randomized controlled trials. [5] |                                               |                                              |                                              |                                              |

This analysis suggests that **Luseogliflozin** and Ipragliflozin were not associated with an increased risk of reproductive tract infections, unlike some other SGLT2 inhibitors.[5] Dapagliflozin and Empagliflozin were associated with an increased risk of pollakiuria, while



Remogliflozin and Dapagliflozin were associated with an increased risk of urinary tract infections.[5] No significant differences were found across the SGLT2 inhibitors for several other serious adverse events.[5]

## **Post-Marketing Surveillance in Elderly Patients**

A post-marketing surveillance study in Japan evaluated the safety of **Luseogliflozin** in 1262 elderly patients (mean age 73.0 years) with type 2 diabetes over a one-year period. The incidence of adverse drug reactions was 13.39%.[6] This was noted to be lower than the incidence of 18.7% observed in pre-approval clinical trials that included younger patients.[6] No new safety concerns were identified in this real-world setting.[6]

# Experimental Protocols Luseogliflozin Monotherapy Phase 3 Study (JapicCTI111661)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]
- Participants: Japanese patients with type 2 diabetes mellitus aged 20-74 years with HbA1c levels between 6.9% and 10.5%, and fasting plasma glucose ≥126 mg/dL, who were on diet and exercise therapy.[2][7]
- Intervention: Patients were randomized to receive either Luseogliflozin 2.5 mg or a placebo once daily for 24 weeks.[2][3]
- Primary Endpoint: Change from baseline in HbA1c at the end of treatment.
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
   [2][3]

# Luseogliflozin Add-on Therapy Studies (JapicCTI-111507 & JapicCTI-111508)

· Study Design:



- Add-on to Sulfonylurea (03-1): A randomized, double-blind, placebo-controlled period of 24 weeks, followed by a 28-week open-label period.[4]
- Add-on to other OADs (03-2): A multicenter, open-label, uncontrolled study for 52 weeks.
- Participants: Japanese patients with type 2 diabetes inadequately controlled with monotherapy of a sulfonylurea or other OADs (biguanides, DPP-4 inhibitors, thiazolidinediones, glinides, or α-glucosidase inhibitors).[4]
- Intervention: Patients received **Luseogliflozin** 2.5 mg once daily. The dose could be increased to 5 mg if glycemic control was insufficient.[4]
- Safety Assessments: Recording and analysis of adverse events, with particular attention to hypoglycemia and events of special interest for SGLT2 inhibitors.[4]

### **Experimental Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. Efficacy and safety of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative safety of different sodium-glucose transporter 2 inhibitors in patients with type 2 diabetes: a systematic review and network meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of luseogliflozin monotherapy in Japanese patients with type 2 diabetes mellitus: a 12-week, randomized, placebo-controlled, phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Luseogliflozin safety profiles in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675515#cross-study-comparison-of-luseogliflozin-safety-profiles-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com